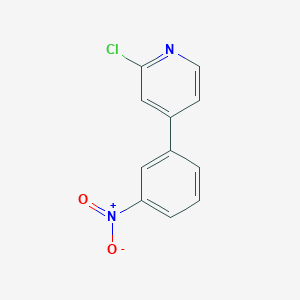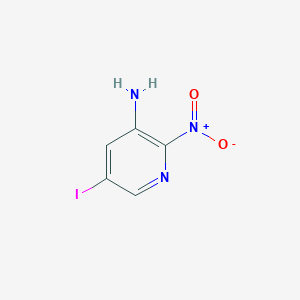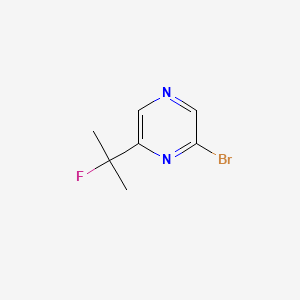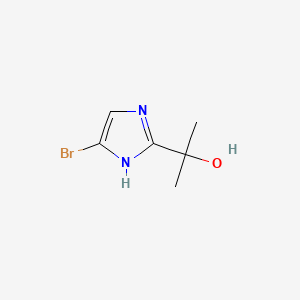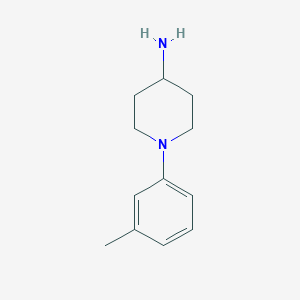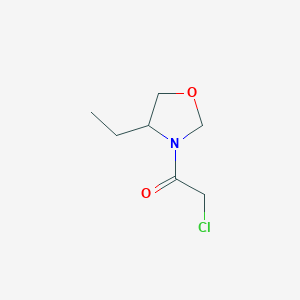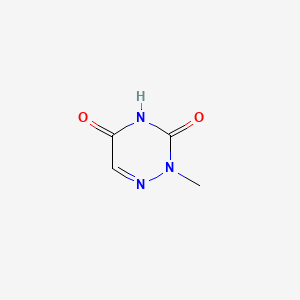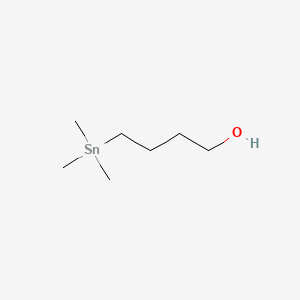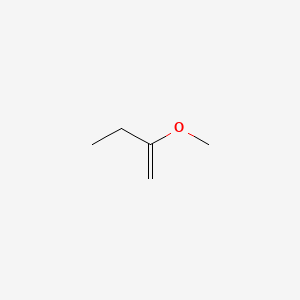![molecular formula C23H34N2O B13941209 Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- CAS No. 57202-29-6](/img/structure/B13941209.png)
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- is an aromatic heterocyclic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- typically involves the reaction of appropriate substituted benzaldehydes with malononitrile and ammonium acetate under reflux conditions. The reaction is catalyzed by piperidine, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of high-pressure reactors and advanced purification techniques ensures the high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine: The parent compound with a simpler structure.
2,4-Diaminopyrimidine: Known for its use in pharmaceuticals.
5-Fluorouracil: A well-known anticancer agent.
Thiopyrimidine: Contains sulfur in place of one nitrogen atom
Uniqueness
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its heptyloxy and hexyl groups contribute to its lipophilicity and potential interactions with lipid membranes, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
57202-29-6 |
|---|---|
Molekularformel |
C23H34N2O |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
2-(4-heptoxyphenyl)-5-hexylpyrimidine |
InChI |
InChI=1S/C23H34N2O/c1-3-5-7-9-11-17-26-22-15-13-21(14-16-22)23-24-18-20(19-25-23)12-10-8-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3 |
InChI-Schlüssel |
AEEUYSFCGITNNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



